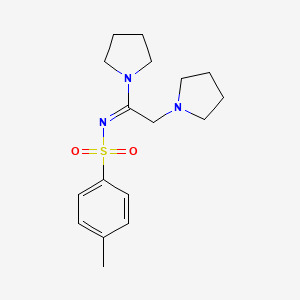![molecular formula C19H21ClN2O2 B5795883 1-[(4-chlorophenyl)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5795883.png)
1-[(4-chlorophenyl)acetyl]-4-(4-methoxyphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-chlorophenyl)acetyl]-4-(4-methoxyphenyl)piperazine, also known as CPMP, is a chemical compound that belongs to the family of piperazine derivatives. It has been extensively studied due to its potential use in various scientific research applications, particularly in the field of neuroscience.
Scientific Research Applications
1-[(4-chlorophenyl)acetyl]-4-(4-methoxyphenyl)piperazine has been used in various scientific research applications, particularly in the field of neuroscience. It has been found to have potential therapeutic effects in the treatment of neurological disorders such as depression, anxiety, and schizophrenia. 1-[(4-chlorophenyl)acetyl]-4-(4-methoxyphenyl)piperazine has also been used as a tool to study the function of serotonin receptors in the brain.
Mechanism of Action
1-[(4-chlorophenyl)acetyl]-4-(4-methoxyphenyl)piperazine acts as a selective serotonin receptor agonist, specifically targeting the 5-HT1A and 5-HT2A receptors. It has been found to have a high affinity for these receptors, which are involved in the regulation of mood, anxiety, and cognition. 1-[(4-chlorophenyl)acetyl]-4-(4-methoxyphenyl)piperazine has been shown to increase the release of serotonin in the brain, leading to its therapeutic effects.
Biochemical and Physiological Effects
1-[(4-chlorophenyl)acetyl]-4-(4-methoxyphenyl)piperazine has been found to have various biochemical and physiological effects. It has been shown to increase the activity of certain neurotransmitters such as serotonin, dopamine, and norepinephrine. 1-[(4-chlorophenyl)acetyl]-4-(4-methoxyphenyl)piperazine has also been found to modulate the activity of certain ion channels, leading to changes in neuronal excitability. These effects contribute to its potential therapeutic effects in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
1-[(4-chlorophenyl)acetyl]-4-(4-methoxyphenyl)piperazine has several advantages for use in lab experiments. It has a high affinity for serotonin receptors, making it a useful tool for studying the function of these receptors in the brain. 1-[(4-chlorophenyl)acetyl]-4-(4-methoxyphenyl)piperazine is also relatively easy to synthesize and purify, making it readily available for use in research. However, 1-[(4-chlorophenyl)acetyl]-4-(4-methoxyphenyl)piperazine has some limitations for lab experiments. It has potential side effects such as hypotension, sedation, and nausea, which can affect the results of experiments. 1-[(4-chlorophenyl)acetyl]-4-(4-methoxyphenyl)piperazine also has a relatively short half-life, which can make it difficult to study its long-term effects.
Future Directions
There are several future directions for the study of 1-[(4-chlorophenyl)acetyl]-4-(4-methoxyphenyl)piperazine. One direction is to further investigate its therapeutic potential in the treatment of neurological disorders. 1-[(4-chlorophenyl)acetyl]-4-(4-methoxyphenyl)piperazine has shown promise in preclinical studies, but further research is needed to determine its safety and efficacy in humans. Another direction is to study the long-term effects of 1-[(4-chlorophenyl)acetyl]-4-(4-methoxyphenyl)piperazine on the brain and behavior. 1-[(4-chlorophenyl)acetyl]-4-(4-methoxyphenyl)piperazine has a relatively short half-life, but its effects on the brain may persist for longer periods. Finally, the development of more selective and potent 1-[(4-chlorophenyl)acetyl]-4-(4-methoxyphenyl)piperazine analogs may lead to the discovery of novel therapeutic agents for neurological disorders.
Synthesis Methods
The synthesis of 1-[(4-chlorophenyl)acetyl]-4-(4-methoxyphenyl)piperazine involves the reaction of 1-(4-chlorophenyl)acetyl chloride with 4-(4-methoxyphenyl)piperazine in the presence of a base such as triethylamine. The reaction yields 1-[(4-chlorophenyl)acetyl]-4-(4-methoxyphenyl)piperazine as a white crystalline solid, which can be purified by recrystallization.
properties
IUPAC Name |
2-(4-chlorophenyl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-24-18-8-6-17(7-9-18)21-10-12-22(13-11-21)19(23)14-15-2-4-16(20)5-3-15/h2-9H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZKMBRMJDPQYPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
50.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47204278 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(4-Chlorophenyl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 1-[(4-chlorophenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5795805.png)

![2-[(4-benzyl-1-piperazinyl)carbonothioyl]-6-methoxyphenol](/img/structure/B5795818.png)
![methyl 5-{[2-({[3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenoxy]methyl}-2-furoate](/img/structure/B5795822.png)

![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromene-1,3-diyl diacetate](/img/structure/B5795835.png)
![2,2'-{[2-(ethylthio)-7,7-dimethyl-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-yl]imino}diethanol](/img/structure/B5795865.png)

![N-(4-methyl-1-piperazinyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5795889.png)

![2-chloro-5-[(dimethylamino)sulfonyl]-N-methylbenzamide](/img/structure/B5795899.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(4-propoxybenzylidene)propanohydrazide](/img/structure/B5795911.png)
![2-(4-chlorophenyl)-N'-[(2-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5795920.png)